Tert-butyl 4-ethynylbenzoate

Description

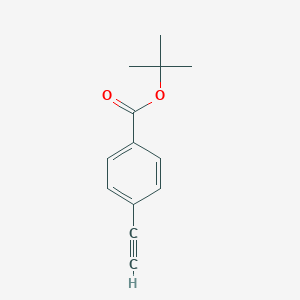

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAUARVBLKIMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553404 | |

| Record name | tert-Butyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111291-97-5 | |

| Record name | 1,1-Dimethylethyl 4-ethynylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111291-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for tert-butyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a robust two-step sequence involving a Sonogashira coupling followed by a deprotection step. This document outlines the detailed experimental procedures, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is efficiently accomplished via a Sonogashira cross-coupling reaction between tert-butyl 4-iodobenzoate and trimethylsilylacetylene (TMSA). The resulting trimethylsilyl-protected alkyne is then selectively deprotected to yield the terminal alkyne, this compound. This strategy is widely adopted due to its high efficiency and functional group tolerance.

Experimental Protocols

The following protocols are detailed for each key step of the synthesis.

Step 1: Synthesis of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate via Sonogashira Coupling

This procedure details the palladium- and copper-catalyzed cross-coupling of tert-butyl 4-iodobenzoate with trimethylsilylacetylene.[1][2]

Materials:

-

tert-butyl 4-iodobenzoate

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by the addition of triethylamine (3.0 eq).

-

To this stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

Step 2: Synthesis of this compound via Deprotection

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.[3]

Materials:

-

tert-butyl 4-((trimethylsilyl)ethynyl)benzoate

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

-

To the solution, add potassium carbonate (0.12 eq) and stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the product by flash chromatography (eluent: petroleum ether/diethyl ether) to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents for the Synthesis of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate

| Reagent | Molar Equivalent |

| tert-butyl 4-iodobenzoate | 1.0 |

| Trimethylsilylacetylene | 1.2 |

| Bis(triphenylphosphine)palladium(II) dichloride | 0.03 |

| Copper(I) iodide | 0.05 |

| Triethylamine | 3.0 |

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Equivalent |

| tert-butyl 4-((trimethylsilyl)ethynyl)benzoate | 1.0 |

| Potassium carbonate | 0.12 |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to Tert-butyl 4-ethynylbenzoate

CAS Number: 111291-97-5

This technical guide provides a comprehensive overview of tert-butyl 4-ethynylbenzoate, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its application in the synthesis of bioactive molecules.

Core Data and Physicochemical Properties

This compound is a bifunctional molecule featuring a terminal alkyne and a tert-butyl protected carboxylic acid. This structure makes it an ideal substrate for a variety of coupling reactions, most notably the Sonogashira coupling, while the tert-butyl group offers a robust protecting group for the carboxylic acid functionality, which can be deprotected under specific acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 111291-97-5 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Melting Point | 71.5-72 °C |

| Boiling Point | 279.5±23.0 °C (Predicted) |

| Density | 1.04±0.1 g/cm³ (Predicted) |

| Appearance | Colorless or yellowish liquid/solid |

| Solubility | Soluble in common organic solvents, slightly soluble in water. |

Note: Some physical properties are predicted values based on computational models.

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The following are typical spectral data:

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.1 (s, 1H, C≡C-H), ~1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~83 (C≡C), ~81 (C≡C), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃) |

| IR (KBr) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2980 (C-H stretch, aliphatic), ~2100 (C≡C stretch), ~1710 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic) |

Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-ethynylbenzoic acid with tert-butanol.

Protocol: Esterification of 4-Ethynylbenzoic Acid

-

Reaction Setup: To a solution of 4-ethynylbenzoic acid (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Addition of Alcohol: Cool the mixture in an ice bath and add tert-butanol (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Sonogashira Coupling Reaction

This compound is a key reagent in Sonogashira coupling reactions to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of many complex organic molecules and drug candidates.

Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

-

Reaction Setup: To a Schlenk flask, add the aryl iodide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Intermediate

This compound serves as a crucial building block in the synthesis of various bioactive molecules, including kinase inhibitors, which are a significant class of anticancer drugs. The following workflow illustrates its use in a multi-step synthesis.

Caption: Synthetic workflow for a kinase inhibitor using this compound.

This diagram illustrates a common synthetic strategy where this compound is first coupled with a substituted aryl halide via a Sonogashira reaction. The resulting product undergoes further functional group transformations, such as the reduction of a nitro group to an amine. This intermediate is then reacted with another precursor to form the core heterocyclic scaffold of the kinase inhibitor. Finally, the tert-butyl protecting group is removed to yield the active carboxylic acid.

Molecular Weight of Tert-butyl 4-ethynylbenzoate: A Technical Overview

For Immediate Release

This technical data sheet provides a concise summary of the molecular properties of tert-butyl 4-ethynylbenzoate, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. The primary focus of this document is to establish the accurate molecular weight and chemical formula of this compound.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are presented below. These values are critical for stoichiometric calculations in experimental research and for the characterization of the compound.

Multiple chemical suppliers confirm that the molecular formula for this compound is C13H14O2.[1][2][3][4] Based on this formula, the calculated molecular weight is approximately 202.25 g/mol .[2][3]

| Property | Value | Source |

| Chemical Formula | C13H14O2 | [1][2][3][4] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| CAS Number | 111291-97-5 | [1][2][3][5] |

Logical Derivation of Chemical Formula

The chemical structure of this compound can be deduced from its IUPAC name, which allows for a systematic determination of its chemical formula. The process is as follows:

Note: The advanced requirements for experimental protocols and signaling pathways outlined in the original request are not applicable to the specific topic of determining the molecular weight of a single chemical compound.

References

Unveiling the Molecular Architecture of Tert-butyl 4-ethynylbenzoate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the structural elucidation of tert-butyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science, is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough analysis of the molecule's spectroscopic data, detailed experimental protocols for its synthesis, and insights into its reactivity and potential applications.

This compound (C₁₃H₁₄O₂) is a bifunctional molecule featuring a terminal alkyne and a tert-butyl ester. This unique combination of functional groups makes it a versatile synthon for the construction of complex molecular architectures through reactions such as 'click chemistry' and cross-coupling reactions. Its incorporation into novel compounds can significantly influence their physicochemical and pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 111291-97-5 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Melting Point | 71.5-72 °C |

| Boiling Point (Predicted) | 279.5 ± 23.0 °C |

Spectroscopic Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the aromatic, ethynyl, and tert-butyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons (ortho to ester) |

| ~7.50 | Doublet | 2H | Aromatic protons (ortho to alkyne) |

| ~3.30 | Singlet | 1H | Ethynyl proton |

| ~1.60 | Singlet | 9H | tert-Butyl protons |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data, showing characteristic peaks for the carbonyl, aromatic, alkynyl, and tert-butyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~132 | Aromatic carbons (ortho to ester) |

| ~129 | Aromatic carbons (ortho to alkyne) |

| ~128 | Aromatic carbon (ipso- to ester) |

| ~125 | Aromatic carbon (ipso- to alkyne) |

| ~83 | Alkynyl carbon (C≡CH) |

| ~82 | Alkynyl carbon (C≡CH) |

| ~81 | Quaternary carbon of tert-butyl group |

| ~28 | Methyl carbons of tert-butyl group |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands confirming the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2980 | Medium | C-H stretch (tert-butyl) |

| ~2110 | Medium | C≡C stretch (alkyne) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1605, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1280, ~1120 | Strong | C-O stretch (ester) |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Steglich esterification of 4-ethynylbenzoic acid and the Sonogashira coupling of a protected alkyne with a benzoate derivative followed by deprotection.

Experimental Protocol: Steglich Esterification

This method provides a mild and efficient route to the desired ester.[1][2][3][4]

Workflow for Steglich Esterification

Caption: Workflow for the Steglich esterification of 4-ethynylbenzoic acid.

Procedure:

-

To a solution of 4-ethynylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butanol (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Experimental Protocol: Sonogashira Coupling Approach

This two-step approach involves the palladium-catalyzed cross-coupling of an aryl halide with a protected alkyne, followed by deprotection.[5][6][7][8]

Workflow for Sonogashira Coupling

Caption: Two-step synthesis via Sonogashira coupling and desilylation.

Procedure:

-

Sonogashira Coupling: To a solution of tert-butyl 4-bromobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

After completion, perform an aqueous workup and purify the crude product by column chromatography to isolate tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

-

Desilylation: Dissolve the silyl-protected intermediate in a solvent mixture such as methanol/DCM.

-

Add a base, for example, potassium carbonate (K₂CO₃), and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is fully converted.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly valuable reagent in medicinal chemistry.

Logical Relationship of Functional Groups and Applications

Caption: Reactivity of functional groups and their applications in drug discovery.

The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific conjugation to azide-modified biomolecules or synthetic scaffolds.[9][10][11][12][13] This makes it an ideal tool for creating bioconjugates, developing probes for chemical biology, and constructing complex drug delivery systems. The alkyne also serves as a handle for further structural elaboration via Sonogashira and other cross-coupling reactions.

The tert-butyl ester group provides steric bulk, which can enhance the metabolic stability of a drug candidate by shielding adjacent functional groups from enzymatic degradation.[3][8] This is a crucial aspect of drug design, as improved metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a therapeutic agent.[14] The tert-butyl group can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, providing a strategic deprotection step in a multi-step synthesis.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 1H NMR spectrum [chemicalbook.com]

- 6. 4-TERT-BUTYLBENZYL ALCOHOL(877-65-6) 13C NMR [m.chemicalbook.com]

- 7. Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR [m.chemicalbook.com]

- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tert-butyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for tert-butyl 4-ethynylbenzoate, a key intermediate in organic synthesis. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed, adaptable experimental protocols for determining solubility in the laboratory. Furthermore, this guide presents logical workflows for the synthesis and application of this compound.

Introduction

This compound is an organic compound that serves as a valuable building block in the synthesis of more complex molecules, including new drug candidates.[1] Its bifunctional nature, possessing both a protected carboxylic acid and a terminal alkyne, makes it a versatile reagent for a variety of chemical transformations, notably in coupling reactions.[1] Understanding its solubility is crucial for its effective use in reaction setups, purification processes, and formulation development.

Solubility Profile

While specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common laboratory solvents is not extensively documented in readily available literature, a general qualitative understanding can be summarized. The compound is generally described as being soluble in organic solvents and only slightly soluble in water.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents (Anticipated) |

| Polar Aprotic | Soluble | Acetone, Ethyl Acetate, Dichloromethane |

| Polar Protic | Soluble | Methanol, Ethanol |

| Non-Polar | Likely Soluble | Toluene, Hexane |

| Aqueous | Slightly Soluble | Water |

This table is based on general statements found in chemical literature and predictive understanding based on the molecule's structure. Experimental verification is highly recommended.

Experimental Protocols

The following section outlines a detailed, generalized methodology for the experimental determination of the solubility of a solid organic compound such as this compound. This protocol is based on the widely used shake-flask method.

Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Analytical balance

-

Thermostatic shaker bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a Gravimetric analysis setup (drying oven, desiccator, evaporating dishes)

3. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Method A: High-Performance Liquid Chromatography (HPLC)

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Method B: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The final mass of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

-

4. Calculation of Solubility: Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the results of the quantification.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Logical workflow for a cross-coupling reaction using the subject compound.

References

Synthesis of "Tert-butyl 4-ethynylbenzoate" from 4-ethynylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of tert-butyl 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the esterification of 4-ethynylbenzoic acid with tert-butanol. Due to the propensity of tert-butanol to undergo elimination in strongly acidic conditions, this guide focuses on the Steglich esterification, a mild and efficient method utilizing dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst. An alternative method using di-tert-butyl dicarbonate is also discussed. This document includes a detailed experimental protocol, tabulated quantitative data, reaction mechanism diagrams, and essential safety information.

Introduction

This compound is a bifunctional organic molecule featuring a terminal alkyne and a tert-butyl protected carboxylic acid. The alkyne group serves as a versatile handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions. This combination of functionalities makes it a highly sought-after intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), molecular probes, and advanced materials.

Synthesis Overview and Strategy

The target transformation is the esterification of 4-ethynylbenzoic acid with tert-butanol.

Reaction Scheme

Caption: Overall reaction for the Steglich esterification of 4-ethynylbenzoic acid.

Choice of Method

Direct acid-catalyzed esterification (Fischer esterification) of carboxylic acids with tert-butanol is notoriously inefficient. The acidic conditions required promote the rapid dehydration of tert-butanol to isobutylene via a stable tertiary carbocation intermediate. To circumvent this, a milder activation method is necessary.

The Steglich esterification is the method of choice. It employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is used in substoichiometric amounts to accelerate the reaction and ensure high yields, even with sterically hindered alcohols like tert-butanol. The reaction proceeds under neutral conditions at or below room temperature, preserving the sensitive alkyne functionality.

Reaction Mechanism (Steglich Esterification)

The mechanism involves three key stages:

-

Activation: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.

-

Acyl Transfer: The catalyst, DMAP, acts as a superior nucleophile, attacking the O-acylisourea to form a reactive acylpyridinium intermediate. This step is crucial for accelerating the reaction with sterically hindered alcohols.

-

Nucleophilic Attack: The tert-butanol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The dicyclohexylurea (DCU) precipitates from the reaction mixture as a stable, insoluble byproduct.

Caption: Mechanism of the DCC/DMAP-mediated Steglich esterification.

Experimental Protocol

This protocol is based on a standard Steglich esterification procedure, adapted for the specified reactants.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |

| 4-Ethynylbenzoic Acid | 146.14 | 10.0 | 1.46 g | 1.0 |

| tert-Butanol | 74.12 | 30.0 | 2.22 g (2.8 mL) | 3.0 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 11.0 | 2.27 g | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.8 | 98 mg | 0.08 |

| Dichloromethane (DCM), anhydrous | - | - | 100 mL | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a calcium chloride drying tube, add 4-ethynylbenzoic acid (1.46 g, 10.0 mmol), anhydrous dichloromethane (100 mL), tert-butanol (2.8 mL, 30.0 mmol), and 4-dimethylaminopyridine (98 mg, 0.8 mmol).

-

Reagent Addition: Stir the solution and cool the flask in an ice bath to 0 °C. Once cooled, add dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v), visualizing with UV light. The disappearance of the starting carboxylic acid spot indicates reaction completion.

-

Workup - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane (2 x 10 mL).

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) to yield the pure product.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the product.

Data Presentation

Product Characterization

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 111291-97-5 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 71.5-72 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.95 (d, 2H), 7.50 (d, 2H), 3.10 (s, 1H), 1.60 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 165.0, 132.0, 130.0, 129.5, 126.0, 83.0, 81.5, 80.0, 28.1 |

| Expected Yield | 80-95% |

Alternative Synthesis Route

An effective alternative to the Steglich esterification involves the use of di-tert-butyl dicarbonate ((Boc)₂O). In this method, 4-ethynylbenzoic acid is reacted with (Boc)₂O in the presence of a base, typically DMAP and/or triethylamine (Et₃N), in an aprotic solvent like dichloromethane or THF. This method also proceeds under mild conditions and generally gives high yields of the tert-butyl ester.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Ethynylbenzoic Acid: Irritating to eyes, respiratory system, and skin.

-

Dicyclohexylcarbodiimide (DCC): Potent skin allergen and sensitizer. Avoid inhalation of dust and direct contact with skin.

-

4-Dimethylaminopyridine (DMAP): Toxic and corrosive. Can be absorbed through the skin. Handle with extreme care.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

Technical Guide: Physical Properties and Synthetic Applications of Tert-butyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-ethynylbenzoate is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a tert-butyl ester, which can serve as a protecting group or be hydrolyzed to the corresponding carboxylic acid, and a terminal alkyne, a versatile functional group for various coupling reactions. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and its application as a key building block in the synthesis of complex molecules, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Core Physical Properties

The physical properties of this compound are essential for its handling, reaction setup, and purification. The available data, compiled from various sources, are summarized in the table below. It is important to note that there are some discrepancies in the reported boiling points, which may be due to different experimental conditions (e.g., pressure).

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [2] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 120-122 °C | [1] |

| 279.525 °C at 760 mmHg | [2] | |

| Density | 1.046 g/cm³ | [2] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |

| Appearance | Colorless or yellowish liquid | [1] |

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the esterification of 4-ethynylbenzoic acid with tert-butanol.[1]

Materials:

-

4-ethynylbenzoic acid

-

tert-Butanol

-

Sulfuric acid (or another suitable acid catalyst)

-

Anhydrous organic solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-ethynylbenzoic acid in a minimal amount of anhydrous toluene.

-

Add an excess of tert-butanol to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.

-

Melting Point: For solid compounds, the melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. For small quantities, a micro-boiling point determination using a Thiele tube can be employed. The temperature at which the vapor pressure of the liquid equals the external pressure is recorded as the boiling point.[3][4]

-

Density: The density can be measured using a pycnometer or a digital density meter at a specified temperature.

-

Solubility: Qualitative solubility is determined by observing the dissolution of a small amount of the compound in various solvents at room temperature. For quantitative analysis, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined gravimetrically or spectroscopically.

Applications in Drug Discovery and Development

While there is no direct evidence of this compound being involved in specific signaling pathways, its utility as a building block in the synthesis of biologically active molecules is well-established. The terminal alkyne functionality makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction allows for the efficient and regioselective formation of stable triazole linkages, which are common motifs in pharmaceutical compounds.[6]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates a typical workflow for the use of this compound in a CuAAC reaction to synthesize a triazole-containing compound, a common strategy in the development of new drug candidates.[7][8]

References

- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:111291-97-5 | Chemsrc [chemsrc.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

In-depth Technical Guide: Spectral Analysis of Tert-butyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-ethynylbenzoate, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₃H₁₄O₂. It features a benzoate core structure with a tert-butyl ester at the 4-position and an ethynyl group at the para-position of the benzene ring.

Key Properties:

| Property | Value |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 111291-97-5 |

| Appearance | White to yellow-beige crystalline powder |

Synthesis and Spectral Characterization

The synthesis of this compound typically involves the esterification of 4-ethynylbenzoic acid with tert-butanol or the desilylation of a protected precursor like tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

A reported synthesis involves the reaction of tert-butyl 4-iodobenzoate with (trimethylsilyl)acetylene via a Sonogashira coupling, followed by the removal of the trimethylsilyl protecting group using a fluoride source like potassium fluoride in a mixture of DMF and water.[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

A proton NMR spectrum of this compound has been reported.[1] The expected signals are:

-

A singlet for the nine equivalent protons of the tert-butyl group .

-

Two doublets in the aromatic region, corresponding to the aromatic protons in a para-substituted pattern.

-

A singlet for the acetylenic proton .

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.6 | s | 9H | -C(CH₃)₃ |

| ~7.5 | d | 2H | Aromatic H (ortho to C=O) |

| ~7.9 | d | 2H | Aromatic H (ortho to C≡CH) |

| ~3.1 | s | 1H | -C≡CH |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~28 | -C(C H₃)₃ |

| ~81 | -C (CH₃)₃ |

| ~80 | -C≡C H |

| ~83 | -C ≡CH |

| ~129 | Aromatic CH |

| ~130 | Aromatic C-C≡CH |

| ~132 | Aromatic CH |

| ~132 | Aromatic C-C=O |

| ~165 | C =O |

Note: These are predicted values based on related structures and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2970 | Medium | C-H stretch (tert-butyl) |

| ~2110 | Weak | C≡C stretch |

| ~1715 | Strong | C=O stretch (ester) |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1280, ~1120 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 202. A significant fragment would likely correspond to the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z = 145.

Experimental Protocols

General Synthesis of this compound[1]

To a suspension of tert-butyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of dimethylformamide (DMF) and water, potassium fluoride (KF) is added. The solution is stirred at room temperature. After completion of the reaction, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to yield this compound.

NMR Sample Preparation

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent (e.g., CCl₄).

Mass Spectrometry

Mass spectra can be recorded on a mass spectrometer using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The sample is typically introduced after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Key ¹H and ¹³C NMR correlations for this compound.

Workflow for Spectral Analysis

References

Methodological & Application

Application Notes: Using Tert-butyl 4-ethynylbenzoate for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-ethynylbenzoate is a versatile bifunctional linker molecule widely employed in bioconjugation and drug development. Its chemical structure features a terminal alkyne group, which serves as a reactive handle for "click chemistry" reactions, and a tert-butyl protected carboxylic acid. This unique design allows for the covalent attachment of the molecule to biomolecules via the alkyne group, while the protected carboxyl group can be deprotected post-conjugation for further functionalization, such as attaching imaging agents, peptides, or other moieties.

The primary application of this compound lies in its utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These reactions are cornerstones of modern bioconjugation due to their high efficiency, specificity, and biocompatibility.[2] SPAAC, in particular, is advantageous for in vivo applications as it obviates the need for cytotoxic copper catalysts.[3][]

These application notes provide detailed protocols for the use of this compound in bioconjugation, including representative data and workflows for successful implementation in research and drug development settings.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Colorless to yellowish liquid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), slightly soluble in water |

| Reactive Group | Terminal Alkyne (-C≡CH) |

| Protective Group | Tert-butyl ester |

Experimental Workflows

The general workflow for bioconjugation using this compound involves the reaction of the terminal alkyne with an azide-modified biomolecule, followed by purification and characterization of the conjugate. The tert-butyl ester can then be deprotected if further functionalization is desired.

General Bioconjugation Workflow

Caption: General workflow for bioconjugation using this compound.

Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-modified biomolecule using a copper(I) catalyst.

Materials and Reagents:

-

Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand[5]

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Solvent for linker (e.g., DMSO, DMF)

-

Purification system (e.g., Size Exclusion Chromatography (SEC), Dialysis)

-

Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 10-50 fold molar excess of the linker is typically used.

-

Add the TBTA solution to the reaction mixture (final concentration ~1 mM).

-

Add the CuSO₄ solution to the reaction mixture (final concentration 0.1-1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration 1-5 mM).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Purify the bioconjugate using a suitable method such as SEC or dialysis to remove unreacted linker and catalyst.

-

-

Characterization:

-

Analyze the final product by SDS-PAGE, Mass Spectrometry, and HPLC to confirm conjugation and purity.

-

Representative Data for CuAAC Reactions:

| Alkyne Partner | Azide Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O | Room Temp | 8 | 91 |

| Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O | Room Temp | 12 | 85 |

| Ethynylferrocene | Benzyl Azide | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O | Room Temp | 6 | 95 |

Note: Data is representative for CuAAC reactions and may vary depending on the specific substrates and conditions used.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-modified biomolecule with a strained alkyne, which can be coupled to this compound in a separate step or used as a template for understanding the reaction with terminal alkynes in modified contexts. For direct bioconjugation with terminal alkynes like this compound, CuAAC is the standard method. However, understanding SPAAC is crucial as it is a widely used alternative in click chemistry.[3][6]

The following is a general protocol for SPAAC involving a strained alkyne and an azide-modified biomolecule.

Materials and Reagents:

-

Azide-modified biomolecule

-

Strained alkyne (e.g., DBCO, DIFO) functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC, Dialysis)

-

Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the strained alkyne in a compatible solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and the strained alkyne. A 2-10 fold molar excess of the strained alkyne is typically sufficient.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

-

-

Purification and Characterization:

-

Follow the same purification and characterization steps as outlined in the CuAAC protocol.

-

Kinetics of SPAAC Reactions:

| Strained Alkyne | Second-order rate constant (M⁻¹s⁻¹) |

| DIFO | ~0.1 |

| DBCO | ~0.3 |

| BCN | ~0.01 |

Note: Reaction rates are approximate and can be influenced by the specific azide and reaction conditions.

Protocol 3: Deprotection of the Tert-butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to reveal a free carboxylic acid on the conjugated molecule.

Materials and Reagents:

-

Purified bioconjugate with tert-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Purification system (e.g., HPLC, Dialysis)

Procedure:

-

Lyophilization:

-

Lyophilize the purified bioconjugate to remove the aqueous buffer.

-

-

Deprotection Reaction:

-

Resuspend the lyophilized conjugate in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

-

Incubate at room temperature for 1-2 hours.

-

-

Solvent Removal and Purification:

-

Remove the TFA by rotary evaporation or nitrogen stream.

-

Purify the deprotected conjugate using a suitable method like HPLC or dialysis to remove cleavage cocktail components.

-

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

CuAAC Reaction Mechanism

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Hypothetical Application in Drug Delivery

This diagram illustrates a hypothetical scenario where a drug is conjugated to a targeting ligand via a linker derived from this compound to target a cancer cell.

Caption: Targeted drug delivery to a cancer cell via a bioconjugate.

References

Application Notes and Protocols: Tert-butyl 4-ethynylbenzoate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 4-ethynylbenzoate is a bifunctional organic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates two key functional groups: a terminal alkyne and a tert-butyl ester. The terminal alkyne serves as a versatile handle for carbon-carbon bond formation through reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The tert-butyl ester group acts as a sterically hindered, acid-labile protecting group for the carboxylic acid, which allows for selective reactions at the alkyne terminus while preventing interference from the acid functionality.[1][2] This protecting group can be selectively removed under specific acidic conditions or thermal stress to reveal the carboxylic acid for further derivatization.[3][4][5][6]

These characteristics make this compound a valuable intermediate for constructing complex molecules, including pharmaceuticals, functional polymers, and molecular probes.[7]

Data Presentation

Physicochemical Properties

| Property | Value |

| CAS Number | 111291-97-5[8] |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Colorless or yellowish liquid |

| Boiling Point | 120-122 °C |

| Solubility | Soluble in organic solvents, slightly soluble in water |

Representative Applications & Reaction Conditions

Table 1: Sonogashira Coupling Reactions The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10][11]

| Alkyne Substrate | Aryl/Vinyl Halide | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Yield |

| Phenylacetylene | Aryl Bromide | Pd(OAc)₂/DPEPhos | None | Cs₂CO₃ | DMSO | Room Temp. | Up to 96%[12] |

| Terminal Alkyne | Aryl Bromide | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp. | Up to 97%[13] |

| Terminal Alkyne | Aryl Iodide | Pd₂(dba)₃ / Ligand 2 | CuI | Amine | Various | Room Temp. | Good[10] |

| Trimethylsilylacetylene | 1-bromo-4-iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Room Temp. | Not specified[9] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The CuAAC reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a prime example.[14][15]

| Alkyne Substrate | Azide Substrate | Copper Source | Reducing Agent | Ligand | Solvent | Temperature | Yield |

| Terminal Alkyne | Organic Azide | CuSO₄ | Sodium Ascorbate | TBTA | DMSO/t-BuOH | Room Temp. | Excellent[16] |

| Terminal Alkyne | Organic Azide | CuSO₄ | Sodium Ascorbate | THPTA | Water | Room Temp. | Excellent[16][17] |

| Sterically Hindered Alkyne | Sterically Hindered Azide | CuCl(TPh) | None | NHC | Various | Room Temp. | Excellent[14] |

Table 3: Deprotection of Tert-Butyl Esters The tert-butyl ester can be cleaved under various conditions, most commonly using acid, to yield the corresponding carboxylic acid.

| Substrate | Reagent(s) | Solvent | Temperature | Notes |

| Tert-butyl ester | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Common and effective; TFA is catalytic.[6] |

| Tert-butyl ester | ZnBr₂ | Dichloromethane (DCM) | Room Temp. | Lewis acid condition, can offer chemoselectivity.[4] |

| Amphoteric amino acid derivative | No additional reagents | Protic Solvents (e.g., water) | 120-240 °C | Continuous flow, high-temperature hydrolysis.[3] |

| Tert-butyl benzoate | Powdered KOH | Tetrahydrofuran (THF) | Room Temp. | Base-mediated cleavage, safer alternative to other methods.[5] |

| Tert-butyl ester | Aqueous Phosphoric Acid | Various | Room Temp. | Mild, environmentally benign method.[5][18] |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a general method for the copper-free Sonogashira coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)[13]

-

Base (e.g., 1,1,3,3-Tetramethylguanidine (TMP) or Cs₂CO₃, 2 equivalents)[13]

-

Anhydrous, degassed solvent (e.g., DMSO or Toluene)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium precatalyst (0.025 equiv), and a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the base (2.0 equiv) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for CuAAC (Click Chemistry)

This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an organic azide.

Materials:

-

This compound (1.0 equiv)

-

Organic azide (1.0-1.1 equiv)

-

Copper(II) sulfate (CuSO₄) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

-

Reaction vial with a magnetic stir bar

Procedure:

-

In a reaction vial, dissolve this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed as Cu(I) is generated.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 1,2,3-triazole product.

Protocol 3: General Procedure for Tert-Butyl Ester Deprotection

This protocol describes a standard method for the acidic cleavage of the tert-butyl ester to yield 4-ethynylbenzoic acid.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottomed flask with a magnetic stir bar

Procedure:

-

Dissolve the this compound derivative (1.0 equiv) in dichloromethane in a round-bottomed flask. A typical concentration is 0.1-0.5 M.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (TFA) to the solution (typically 5-10 equivalents, or as a 20-50% solution in DCM). The released tert-butyl cation is scavenged by TFA to form isobutylene.[6]

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The resulting crude 4-ethynylbenzoic acid derivative can be used directly or purified further by recrystallization or column chromatography if necessary.

Visualizations

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | CAS#:111291-97-5 | Chemsrc [chemsrc.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. broadpharm.com [broadpharm.com]

- 17. interchim.fr [interchim.fr]

- 18. tert-Butyl Ethers [organic-chemistry.org]

Application Note: Acid-Catalyzed Deprotection of Tert-butyl 4-ethynylbenzoate

Introduction

The tert-butyl (t-butyl) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its widespread use is attributed to its stability across a range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[1] 4-Ethynylbenzoic acid is a valuable bifunctional building block, featuring a terminal alkyne for "click" chemistry or Sonogashira couplings and a carboxylic acid for amide bond formation or esterification.[2][3][4] This protocol details the efficient removal of the t-butyl protecting group from tert-butyl 4-ethynylbenzoate to yield 4-ethynylbenzoic acid using trifluoroacetic acid (TFA).

The deprotection mechanism proceeds via an acid-catalyzed A-1 type elimination. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA, which enhances the electrophilicity of the carbonyl carbon.[5] This facilitates the cleavage of the oxygen-tert-butyl bond, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (t-butyl cation). The t-butyl cation is subsequently neutralized, typically by deprotonation to form the volatile byproduct isobutylene, which simplifies product purification.[5][6] The terminal ethynyl group is generally stable under these mild acidic conditions, making this a clean and effective transformation.

Reaction Scheme

The following diagram illustrates the acid-catalyzed deprotection of this compound.

Caption: Chemical transformation of this compound to 4-ethynylbenzoic acid.

Quantitative Data Summary

The efficiency of the deprotection is dependent on several factors. The table below summarizes typical reaction parameters based on established protocols for tert-butyl ester cleavage using TFA.[5][7][8]

| Parameter | Value | Notes |

| Substrate Concentration | 0.1 - 0.5 M in DCM | A common concentration range to ensure solubility and efficient reaction kinetics. |

| TFA Concentration | 25 - 50% (v/v) in DCM | Higher concentrations can accelerate the reaction but may require more careful handling. 50% is very common.[8] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. Slight warming (e.g., to 40°C) can be used for stubborn substrates.[5] |

| Reaction Time | 1 - 5 hours | Progress should be monitored by TLC or LC-MS to determine completion.[5][7] |

| Expected Yield | >90% | Yields are typically high, assuming complete reaction and efficient work-up. |

Detailed Experimental Protocol

This protocol describes a general procedure for the deprotection of this compound on a 1.0 mmol scale.

Materials and Reagents:

-

This compound (1.0 mmol)

-

Dichloromethane (DCM), anhydrous (10-20 mL)

-

Trifluoroacetic acid (TFA) (5-10 mL)

-

Cold diethyl ether or hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel or similar)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under ambient atmosphere. Stir until the solid is fully dissolved. A typical concentration is between 0.1 and 0.5 M.[5]

-

Acid Addition: Carefully add an equal volume of trifluoroacetic acid (5 mL, for a 1:1 or 50% v/v solution) to the stirred solution at room temperature.[7][8] Caution: TFA is highly corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. This typically takes 1-5 hours.[5]

-

Solvent Removal: Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator.

-

Work-up & Isolation:

-

Precipitation Method: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., diethyl ether). Precipitate the product by adding a non-polar solvent such as cold hexane. Collect the solid product by filtration, wash with cold hexane, and dry under vacuum.[5]

-

Extraction Method: Alternatively, dissolve the residue in a larger volume of an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x) and brine (1x).[7] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: If necessary, the crude 4-ethynylbenzoic acid can be further purified by recrystallization or column chromatography.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Caption: Workflow for the deprotection of this compound.

Troubleshooting

-

Incomplete Reaction: If monitoring shows significant starting material remaining after 5 hours, consider increasing the reaction time or warming the mixture to 40 °C.[5] Ensure the TFA used is of sufficient purity and concentration.

-

Side Product Formation: The primary side products can arise from reactions of the highly reactive t-butyl cation with other nucleophilic functional groups if present on a more complex substrate. For simple substrates like this compound, this is rarely an issue.[5]

-

Difficult Purification: If the product is difficult to precipitate, an extractive work-up followed by silica gel chromatography may be necessary for purification.

Safety Information

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[5]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.[5]

References

Application Notes and Protocols for Sonogashira Coupling with Tert-butyl 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling reaction utilizing tert-butyl 4-ethynylbenzoate. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][4][5] The protocol herein is a composite of established methodologies, offering both traditional copper-co-catalyzed and modern copper-free conditions.

I. Overview of Reaction Conditions

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, solvent, base, and temperature. Below is a summary of common conditions that can be adapted for the coupling of this compound with various aryl or vinyl halides.

| Parameter | Condition | Notes | References |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common, but air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl can be advantageous for copper-free reactions.[6][7] | [3][5][6][7] |

| Copper Co-catalyst | CuI | Essential for traditional Sonogashira reactions to facilitate transmetalation, but can be omitted in "copper-free" protocols to avoid homocoupling byproducts.[4][5][6] | [4][5][6] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), DABCO, Cs₂CO₃, K₃PO₄ | An amine base is typically used as the solvent and acid scavenger. Inorganic bases can also be effective.[5][8] | [5][6][8] |

| Solvent | THF, DMF, Toluene, Dioxane, DMSO | Polar aprotic solvents like DMF and DMSO often give good results.[6][9] The choice of solvent can significantly impact reaction rate and yield.[9] | [6][8][9][10] |

| Temperature | Room Temperature to 150°C | Mild, room-temperature conditions are possible with highly active catalysts.[6] Higher temperatures may be required for less reactive substrates.[8] | [6][8] |

| Atmosphere | Inert (Argon or Nitrogen) | Anhydrous and anaerobic conditions are typically required, although some modern protocols are more robust.[2] | [2] |

II. Experimental Workflow

The general workflow for the Sonogashira coupling reaction is outlined below. This diagram illustrates the key stages from reaction setup to the isolation of the final product.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. books.lucp.net [books.lucp.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Tert-butyl 4-ethynylbenzoate as a Protected Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-ethynylbenzoate is a versatile building block in organic synthesis, particularly in the construction of complex aromatic systems used in materials science and medicinal chemistry. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing its participation in reactions such as cross-coupling while enhancing solubility in organic solvents.[1] The terminal alkyne provides a reactive handle for a variety of transformations, most notably Sonogashira cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis and deprotection of this compound and its use in synthetic chemistry.

Rationale for Use

The strategic use of this compound offers several advantages in multi-step synthesis:

-

Carboxylic Acid Protection: The tert-butyl ester is stable under a range of reaction conditions, effectively masking the reactivity of the carboxylic acid.

-

Increased Solubility: The bulky tert-butyl group often improves the solubility of intermediates in common organic solvents, facilitating purification and handling.[1]

-

Reactive Handle: The ethynyl group allows for the facile introduction of the benzoate moiety into larger molecules through powerful C-C bond-forming reactions like the Sonogashira coupling.

-

Controlled Deprotection: The tert-butyl group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the carboxylic acid at a desired stage in the synthesis.[1][2]

Data Presentation

Table 1: Synthesis of this compound via Sonogashira Coupling

| Aryl Halide Precursor | Alkyne Source | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |

| tert-butyl 4-iodobenzoate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Triethylamine | Not Specified | 64 | [1] |